Fibrinopeptide a(human)

Thrombin kinetics Fibrinopeptide release Coagulation cascade

Immunoassay laboratories using non-human FPA variants or fibrinogen-contaminated standards face cross-reactivity errors and unreliable thrombin quantification. Synthetic human FPA (CAS 25422-31-5) is the definitive species-specific calibrator for coagulation research. • ≥96% HPLC purity with >25,000-fold discrimination against intact fibrinogen, eliminating matrix interference in ELISA and RIA workflows. • Negligible cross-reactivity (<0.1%) with bovine, canine, or human FpB ensures unambiguous human thrombin activity measurement. • Lyophilized powder; stable at -20°C with blue ice global shipping for research use.

Molecular Formula C63H97N19O26
Molecular Weight 1536.6 g/mol
Cat. No. B13751985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinopeptide a(human)
Molecular FormulaC63H97N19O26
Molecular Weight1536.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,51-/m0/s1
InChIKeyJWICNZAGYSIBAR-UJTGQYTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinopeptide A (Human) Overview


Fibrinopeptide A (FPA) human is a 16-residue polypeptide (ADSGEGDFLAEGGGVR, molecular weight 1536.56 g/mol) released from the N-terminal Aα chain of fibrinogen by thrombin during coagulation . It serves as a direct molecular indicator of thrombin activity and is widely utilized as a quantitative biomarker for hypercoagulable states and as a calibrator in immunoassays [1]. As a synthetic peptide of ≥96% HPLC purity, it provides a well-characterized standard for research and diagnostic applications requiring precise quantification of coagulation activation [2].

Workflow
Thrombin activity & coagulation cascade research
Format
Synthetic 16-mer peptide calibrator, well-characterized purity
Specificity
Human-specific sequence; low cross-reactivity with FpB and non-primate FPA

Fibrinopeptide A (Human) Differentiation


Generic substitution of human FPA with fibrinopeptide B (FpB), species variants (e.g., bovine, canine), or truncated analogs introduces significant analytical and functional discrepancies. Human FPA is released by thrombin with distinct first-order kinetics that precede FpB release, a sequence governed by thrombin's substrate specificity and not interchangeable with FpB or its analogs [1]. Immunoassays employing human FPA exhibit negligible cross-reactivity with human FpB or non-primate FPA variants, with cross-reactivity as low as <0.1% for bovine and canine FPA [2]. Synthetic human FPA demonstrates identical immunoreactivity to native FPA, whereas fibrinogen exhibits 25,000- to 50,000-fold lower reactivity on a weight basis, underscoring the necessity of the free peptide for accurate quantification [3].

Human FPA vs. Fibrinopeptide B (FpB)
Thrombin-catalyzed release order and kinetics differ; immunoassays show minimal cross-reactivity, limiting direct substitution.
Human vs. Non-Primate FPA (Bovine/Canine)
Species-specific sequence variations result in very low antibody binding, compromising assay accuracy if used interchangeably.
Full-Length vs. Truncated Analogs
Truncated peptides (e.g., FPA[3-16]) may lack complete epitope presentation, potentially altering immunoreactivity and calibration.

Fibrinopeptide A (Human) Performance Data


Thrombin Cleavage Kinetics

Human FPA is released from fibrinogen by thrombin with a Michaelis constant (Km) of 2.3 × 10⁻⁶ M and a maximum velocity (Vmax) of 1.1 × 10⁻¹⁰ mol FPA/s per unit thrombin at pH 7.4 and 37°C [1]. This kinetic profile is distinct from that of fibrinopeptide B (FpB), which is released at a slower rate and is suppressed approximately 3-fold in the presence of polymerization inhibitors [2]. The ordered release (FPA before FpB) is dictated by thrombin's substrate specificity and cannot be replicated by substituting FPA with FpB or FpB-like peptides [3].

Cleavage Kinetics
Head-to-head
Target: Km=2.3 µM, Vmax=1.1×10⁻¹⁰ mol/s/unit FpB: release rate 3-fold slower under inhibitors
Supports FPA as early coagulation marker
FpB release delayed and condition-dependent
Thrombin kinetics Fibrinopeptide release Coagulation cascade

Immunoassay Specificity

In a validated radioimmunoassay (RIA), synthetic human FPA demonstrated binding inhibition identical to native FPA, whereas intact fibrinogen required 25,000- to 50,000-fold higher concentrations on a weight basis to achieve comparable inhibition [1]. Furthermore, the assay exhibits no detectable cross-reactivity (<0.1%) with human fibrinopeptide B or with fibrinopeptides A from canine, porcine, or bovine sources [2]. This high specificity contrasts with polyclonal antisera raised against FPA fragments, which show variable cross-reactivity with FPA-containing peptides [3].

Immunoassay Specificity
Head-to-head
Target: Synthetic FPA 100% reactivity Fibrinogen: 25,000-50,000× lower reactivity
Enables free FPA quantification without fibrinogen interference
Cross-reactivity with non-human FPA negligible
Immunoassay specificity Cross-reactivity Radioimmunoassay

Enzymatic Cleavage Comparison

Comparative kinetic analysis of FPA release from human fibrinogen fragment E1 reveals that thrombin and batroxobin exhibit similar catalytic rate constants for sequential FPA cleavage (k₂:k₁ ratios of 1.10 ± 0.42 and 1.34 ± 0.26, respectively), indicating non-cooperative or weakly cooperative release [1]. In contrast, atroxin releases the second FPA (FPA2) significantly more slowly, with a k₂:k₁ ratio of 0.34 ± 0.1, making FPA2 cleavage by atroxin approximately 3-fold slower than thrombin and 4-fold slower than batroxobin [2]. These data establish that human FPA release kinetics are enzyme-dependent and that thrombin remains the reference enzyme for physiological relevance.

Enzyme Comparison
Head-to-head
Thrombin k₂:k₁=1.10±0.42 Atroxin k₂:k₁=0.34±0.1 (3-4× slower)
Thrombin provides reference enzyme kinetics for FPA generation
Alternative enzymes alter release rate profiles
Enzyme kinetics Fibrinopeptide release Snake venom enzymes

HPLC Purity Benchmarking

Commercially sourced synthetic human FPA (16-mer, ADSGEGDFLAEGGGVR) is routinely supplied at ≥97% purity by HPLC, with molecular weight confirmed at 1536.6 g/mol and peptide content specifications clearly defined [1]. This purity level exceeds that of some truncated analogs (e.g., FPA[3-16] at 95.98% purity) and is comparable to or higher than N-terminally modified analogs such as [Tyr⁰]-FPA (≥95% purity, peptide content ≥70%) . The full-length 16-mer human FPA ensures complete epitope presentation for immunoassay applications, whereas truncated or modified analogs may exhibit altered immunoreactivity or binding characteristics [2].

HPLC Purity
Cross-study
Full-length 16-mer: reported ≥97% purity
Higher purity than truncated analogs (e.g., FPA[3-16] 95.98%)
Supports reduced lot-to-lot variability in assays
Peptide purity HPLC analysis Quality control

Plasma Stability

Stability studies using radioimmunoassay demonstrate that human FPA is unstable in plasma at physiological temperatures, with 50-65% loss of immunoreactivity after 24 hours at 25-37°C and approximately 85% loss after 7 days [1]. In contrast, synthetic human FPA stored as lyophilized powder at -20°C remains stable for ≥12 months, and liquid formulations at -20°C with avoidance of freeze-thaw cycles maintain integrity for up to 18 months [2]. Accelerated thermal degradation testing (37°C for 48 hours) shows <5% loss rate for properly stored synthetic FPA . This instability in biological fluids contrasts sharply with the stability of the intact fibrinogen precursor, which retains FPA within its N-terminal domain until thrombin cleavage.

Plasma Stability
Class-level
Endogenous FPA: 50-65% loss at 24h (37°C); synthetic: >12 months at -20°C
Synthetic standard offers long-term stability for calibration
Plasma sample handling requires strict protocols
Peptide stability Plasma degradation Sample handling

ELISA Performance Comparison

A competitive enzyme immunoassay (EIA) for human FPA was developed and validated against a commercially available radioimmunoassay (RIA) kit, demonstrating comparable performance in both clinical and normal samples [1]. The EIA method provides a non-isotopic alternative with satisfactory performance characteristics for routine clinical application, eliminating the handling and disposal requirements of ¹²⁵I-labeled tracers [2]. In contrast, broad-spectrum assays measuring fibrinogen/fibrin degradation products (FDPs) lack the specificity to distinguish FPA release from other proteolytic events, making them unsuitable for targeted monitoring of thrombin activity [3].

ELISA vs. RIA
Head-to-head
Target: EIA comparable to commercial RIA FDP assays lack FPA specificity
Supports non-isotopic assay workflow for FPA detection
Eliminates radioisotope handling requirements
ELISA Enzyme immunoassay Diagnostic assay

Fibrinopeptide A (Human) Applications


Thrombin Activity Calibrator

Human FPA serves as the definitive calibrator for assays measuring thrombin activity due to its well-characterized release kinetics (Km = 2.3 × 10⁻⁶ M, Vmax = 1.1 × 10⁻¹⁰ mol/s/unit) and the ordered release preceding FpB [7]. The synthetic peptide, supplied at ≥97% HPLC purity, provides a reproducible standard for constructing calibration curves in ELISA and RIA formats, enabling precise quantification of thrombin generation in research and clinical samples .

Hypercoagulable State Biomarker

Elevated plasma FPA levels serve as a direct indicator of in vivo thrombin activity, with clinical studies demonstrating significant elevations in hypercoagulable states (e.g., NAFLD patients: 4.189 ± 0.326 ng/ml vs. controls 3.039 ± 0.483 ng/ml, p<0.05) [7]. Validated EIA methods using human FPA as the reference standard enable monitoring of antithrombotic therapies, including low molecular weight heparins, where global coagulation tests lack sensitivity . The assay's high specificity (>25,000-fold discrimination against fibrinogen) ensures accurate measurement of free FPA without interference from circulating fibrinogen [4].

Blood Product Quality Control

Human FPA measurement provides quality control for plasma-derived therapeutic products (e.g., plasma concentrates, activated prothrombin complex concentrates), where inadvertent coagulation activation during manufacturing can compromise product safety and efficacy [7]. The negligible cross-reactivity of human FPA immunoassays with bovine or porcine FPA (<0.1%) ensures that only human-derived coagulation activation is detected, a critical requirement for regulatory compliance in human plasma fractionation .

MS and HPLC Method Standard

Synthetic human FPA (≥97% HPLC purity, MW 1536.6 g/mol) is employed as a reference standard for developing and validating LC-MS/MS methods to detect species-specific fibrinopeptides in complex matrices, including food products and biological samples [7]. Its defined molecular weight and amino acid sequence (ADSGEGDFLAEGGGVR) facilitate accurate mass calibration and retention time standardization in reversed-phase HPLC and ion mobility spectrometry-mass spectrometry (IMS-MS) workflows .

Application
Selection Property
Validation Focus
Thrombin activity assay calibration
Well-characterized release kinetics & purity
Calibration curve linearity; Km/Vmax verification
Hypercoagulable state biomarker research
Species-specific human FPA sequence
Plasma FPA quantification in research cohorts
Plasma-derived product QC research
Low cross-reactivity with non-human FPA
Species-specific interference screening
MS/HPLC method standardization
Defined molecular weight & sequence
Mass accuracy & retention time consistency
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